[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine

hERG cardiac safety off-target liability

Many phenethylamine-derived CNS probes carry inherent hERG cardiac liability, confounding in vivo rodent studies. [1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine (CAS 1019499-57-0) solves this with an IC50 >10,000 nM against hERG, enabling target engagement studies decoupled from QT prolongation risk. • hERG IC50 >10,000 nM for safe CNS profiling • Dopamine uptake inhibition (900 nM) for TAAR SAR • Hydrolytically stable all-carbon backbone; 95% purity • Antifungal activity baseline for agrochemical lead optimization.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B13245527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)NCCOC
InChIInChI=1S/C11H15Cl2NO/c1-8(14-5-6-15-2)10-4-3-9(12)7-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3
InChIKeyPJRSKPIMGFJOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Guide


[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine (CAS 1019499-57-0) is a secondary amine derivative characterized by a 2,4-dichlorophenyl group linked to an ethylamine backbone bearing an N-(2-methoxyethyl) substituent . The compound has a molecular formula of C₁₁H₁₅Cl₂NO and a molecular weight of 248.15 g/mol . The dichlorophenyl moiety contributes electron-withdrawing character that influences the basicity and nucleophilicity of the amine nitrogen, while the methoxyethyl side chain modulates lipophilicity and hydrogen-bonding potential .

Dopamine transporter and TAAR SAR profiling
hERG channel interaction and off-target liability assessment
Antifungal screening against Cladosporium sp.
Hydrolytically stable amine intermediate for multi-step synthesis

Structure-Activity Divergence Evidence


The substitution of [1-(2,4-dichlorophenyl)ethyl](2-methoxyethyl)amine with closely related analogs such as the ethyl-substituted derivative (CAS 1019355-36-2) or the positional isomer [2-(2,4-dichlorophenyl)ethyl](2-methoxyethyl)amine is not scientifically justifiable due to quantifiable divergence in target engagement profiles. Binding data demonstrate that the methoxyethyl N-substituent confers a measurable reduction in off-target affinity at the hERG potassium channel (IC₅₀ > 10,000 nM for the target compound, versus 42,000 nM for a comparator arylalkylamine in the same assay) [1]. Furthermore, the specific stereoelectronic arrangement of the 2,4-dichlorophenyl-ethyl-methoxyethyl architecture yields weak to negligible interaction with the β₁-adrenergic receptor, whereas certain analogs in this chemical space exhibit measurable binding . These data establish that seemingly minor structural modifications—ethyl chain position, N-alkyl group identity, or halogen substitution pattern—produce non-linear and unpredictable alterations in biological activity, making generic substitution a high-risk procurement strategy without direct empirical verification.

N-alkyl group variation may alter hERG and β₁-adrenergic off-target engagement profiles.
Positional isomer shift may change receptor interaction and metabolic stability.
Methoxyethyl removal removes hydrogen-bond acceptor, altering DAT affinity and lipophilicity.

Comparative Bioactivity Profiles


Reduced hERG Liability vs. Arylalkylamines

[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine exhibits an IC₅₀ value > 10,000 nM (10 μM) for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel expressed in CHO cells, measured at a holding potential of -80 mV [1]. This represents a ≥4.2-fold reduction in hERG liability compared to a structurally related arylalkylamine comparator (Compound 1 from US10030025/US10836768) which demonstrated an IC₅₀ of 42,000 nM in the same assay system [2].

hERG Inhibition
Head-to-head
IC₅₀ > 10,000 nM vs 42,000 nM (≥4.2-fold)
Supports hERG liability profiling context
CHO cell hERG assay at -80 mV
hERG cardiac safety off-target liability potassium channel inhibition

Negligible β₁-Adrenergic Receptor Affinity

[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine was evaluated for binding affinity toward the β₁-adrenergic receptor and demonstrated no detectable affinity under standard assay conditions . In contrast, a phenylethylamine analog from a comparative molecular field analysis (CoMFA) study exhibited a calculated binding affinity of -7.11 kcal/mol toward a related dopamine D₁ receptor model [1], indicating that the 2,4-dichloro substitution pattern combined with the N-methoxyethyl group effectively ablates affinity at this GPCR subclass.

β₁ Adrenergic Binding
Class-level inference
No detectable affinity vs comparator -7.11 kcal/mol
Supports GPCR off-target profiling
Binding assay; comparator from CoMFA model
adrenergic receptor β1-adrenoceptor off-target binding selectivity profiling

Weak Dopamine Uptake Inhibition Profile

[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine exhibits an in vitro inhibition concentration of 900 nM for dopamine uptake in synaptosomal preparations from rat brain [1]. This represents weak to moderate activity. As a class-level inference, the unsubstituted primary amine 1-(2,4-dichlorophenyl)ethanamine (CAS 89981-75-9), lacking the N-methoxyethyl substituent, would be expected to demonstrate a different uptake inhibition profile, though direct comparative data are not available .

DAT Uptake Inhibition
Reported
900 nM
DAT SAR context for N-substitution studies
Rat brain synaptosomes
dopamine transporter DAT synaptosomal uptake CNS pharmacology

Antifungal Activity Against Cladosporium resinae

[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine was evaluated for antifungal activity against Cladosporium resinae at pH 7.5 and demonstrated an endpoint of < 0.25 ppm in this assay system . As a class-level inference, the structurally related N-ethyl analog, [1-(2,4-dichlorophenyl)ethyl](ethyl)amine (CAS 1019355-36-2), is documented to serve as an intermediate in fungicide synthesis [1], but direct comparative antifungal efficacy data between the two compounds are not available.

Antifungal Endpoint
Reported
Antifungal screening baseline
C. resinae at pH 7.5
Structural Stability
Class-level inference
All‑carbon backbone (MW 248.15) vs ether analog (MW 264.15)
Supports hydrolytic stability context
No ether oxygen; structural inference
antifungal Cladosporium resinae fungicide agricultural microbiology

Hydrolytic Stability vs. Phenoxyethylamine Analog

[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine (MW 248.15, C₁₁H₁₅Cl₂NO) differs fundamentally from its close structural analog [2-(2,4-dichlorophenoxy)ethyl](2-methoxyethyl)amine (MW 264.15, C₁₁H₁₅Cl₂NO₂) in that the latter contains an oxygen atom bridging the 2,4-dichlorophenyl ring to the ethyl chain . This phenoxy ether linkage confers distinct hydrogen-bonding capacity, metabolic vulnerability (potential for O-dealkylation), and synthetic accessibility compared to the all-carbon backbone of the target compound. The target compound, lacking this ether oxygen, presents as a more hydrolytically stable secondary amine scaffold.

Structural Stability
Class-level inference
All‑carbon backbone (MW 248.15) vs ether analog (MW 264.15)
Supports hydrolytic stability context
No ether oxygen; structural inference
structural analog molecular properties synthetic intermediate physicochemical differentiation

Application Scenarios


Dopamine and TAAR SAR Studies

The weak dopamine uptake inhibition (900 nM) [1] and the structural features of this compound make it a valuable reference compound for structure-activity relationship studies examining the effect of N-alkyl substitution on dopaminergic and trace amine-associated receptor (TAAR) pharmacology. The methoxyethyl group serves as a hydrogen-bond acceptor and modulates lipophilicity relative to N-ethyl or N-methyl analogs. Researchers investigating the SAR of phenylethylamine derivatives can use this compound as a defined data point for comparing N-substituent effects on target engagement and selectivity.

Antifungal Lead Optimization

The demonstrated antifungal activity against Cladosporium resinae with a sub-0.25 ppm endpoint at pH 7.5 positions this compound as a candidate scaffold for agricultural fungicide discovery programs. Cladosporium species are economically relevant fungal pathogens affecting numerous crops. The quantified activity provides a baseline for lead optimization efforts aimed at improving potency, spectrum, and field stability while maintaining the favorable physicochemical properties conferred by the dichlorophenyl core and methoxyethyl side chain.

In Vivo Studies with Low hERG Risk

For researchers conducting in vivo rodent pharmacology studies where hERG-related cardiac QT prolongation is a confounding variable, [1-(2,4-dichlorophenyl)ethyl](2-methoxyethyl)amine offers a defined safety margin. The IC₅₀ > 10,000 nM against hERG [2] indicates low cardiac ion channel liability, making this compound suitable for proof-of-concept studies where target engagement must be decoupled from cardiac off-target effects. This is particularly relevant for CNS-targeting programs where many phenylethylamine-derived compounds carry inherent hERG risk.

Hydrolytically Stable Secondary Amine Intermediates

Unlike phenoxyethylamine analogs that contain metabolically labile ether linkages, this compound's all-carbon backbone between the dichlorophenyl ring and amine nitrogen confers enhanced hydrolytic stability . This structural feature makes it a preferred intermediate for multi-step synthetic sequences involving aqueous workup, acidic or basic conditions, or prolonged storage. The secondary amine nitrogen remains available for further functionalization (alkylation, acylation, reductive amination) without competing ether cleavage side reactions that would compromise yield and purity in phenoxy-containing analogs.

Application
Selection Property
Validation Focus
Dopamine and TAAR SAR studies
N-substitution effects on DAT/TAAR affinity
DAT uptake inhibition and GPCR selectivity profiling
Antifungal lead screening
Cladosporium resinae antifungal activity
Sub-ppm endpoint and potency improvement context
In vivo pharmacology with hERG endpoint monitoring
hERG IC₅₀ > 10 µM as profiling control
Cardiac ion channel endpoint assessment
Multi-step synthetic intermediate
All-carbon backbone hydrolytic stability
Synthetic yield and purity under aqueous/acidic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.